REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[C:6]([CH3:20])=[C:7]2[C:12](=[C:13]([CH3:16])[C:14]=1[CH3:15])[O:11][C:10]([O:18]C)([CH3:17])[CH2:9][CH2:8]2)(=[O:3])[CH3:2].S(=O)(=O)(O)O>CC(C)=O.O>[C:1]([O:4][C:5]1[C:6]([CH3:20])=[C:7]2[C:12](=[C:13]([CH3:16])[C:14]=1[CH3:15])[O:11][C:10]([OH:18])([CH3:17])[CH2:9][CH2:8]2)(=[O:3])[CH3:2]
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Name
|
6-acetoxy-2-methoxy-2,5,7,8-tetramethylchroman
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Quantity
|
74.11 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC=1C(=C2CCC(OC2=C(C1C)C)(C)OC)C
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Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
375 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
70 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
was added to a distillation apparatus
|
Type
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TEMPERATURE
|
Details
|
warmed
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Type
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TEMPERATURE
|
Details
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at reflux
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Type
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DISTILLATION
|
Details
|
Distillant was collected until the still head temperature
|
Type
|
CUSTOM
|
Details
|
reached 92° C.
|
Type
|
CUSTOM
|
Details
|
(about 1.5 h)
|
Duration
|
1.5 h
|
Type
|
ADDITION
|
Details
|
240 mL of acetone was added
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
CUSTOM
|
Details
|
the solid that formed
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
FILTRATION
|
Details
|
filtration
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from acetone
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 60° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=1C(=C2CCC(OC2=C(C1C)C)(C)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.9 g | |
YIELD: PERCENTYIELD | 76.7% | |
YIELD: CALCULATEDPERCENTYIELD | 76.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |